molecular formula C25H37NO6 B13758440 Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate

Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate

Cat. No.: B13758440
M. Wt: 447.6 g/mol
InChI Key: WAEQWENRHSXMCB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate involves a multi-step process. One common method includes the Michael addition of diethyl(acetyl-amino)malonate to 4-octanoylstyrene . The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate involves its interaction with specific molecular targets. In the context of its role as an impurity in fingolimod, it may interact with sphingosine-1-phosphate receptors, modulating immune responses . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and its role as an impurity in pharmaceutical synthesis.

Properties

Molecular Formula

C25H37NO6

Molecular Weight

447.6 g/mol

IUPAC Name

diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate

InChI

InChI=1S/C25H37NO6/c1-5-8-9-10-11-12-22(28)21-15-13-20(14-16-21)17-18-25(26-19(4)27,23(29)31-6-2)24(30)32-7-3/h13-16H,5-12,17-18H2,1-4H3,(H,26,27)

InChI Key

WAEQWENRHSXMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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